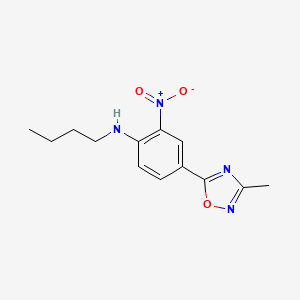
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide, commonly known as DMQX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DMQX is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which play a critical role in synaptic transmission and plasticity in the brain.
作用机制
DMQX acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the postsynaptic neuron. This blocks the excitatory effects of glutamate and reduces the strength of the synaptic transmission.
Biochemical and Physiological Effects
DMQX has been shown to have a range of biochemical and physiological effects in the brain. By blocking the excitatory effects of glutamate, DMQX can reduce the strength of synaptic transmission and alter the balance of excitation and inhibition in neuronal networks. This can have a range of effects on learning, memory, and other cognitive processes.
实验室实验的优点和局限性
One of the main advantages of DMQX is its selectivity for the AMPA receptor, which allows researchers to study the specific role of this receptor subtype in synaptic plasticity and other cognitive processes. However, one limitation of DMQX is that it can also block kainate receptors, which are another subtype of glutamate receptor. This can complicate the interpretation of experimental results and requires careful control experiments.
未来方向
There are several potential future directions for research on DMQX and its applications in the field of neuroscience. One area of interest is the role of AMPA receptors in the development of neurological disorders such as Alzheimer's disease and epilepsy. Another potential direction is the use of DMQX as a therapeutic agent for these and other disorders, either alone or in combination with other drugs. Additionally, further research is needed to better understand the mechanism of action of DMQX and its effects on neuronal networks and cognitive processes.
合成方法
DMQX can be synthesized using a multistep process that involves the condensation of 2-hydroxy-6-methylquinoline with 2,4-dimethylbenzaldehyde, followed by the addition of propionyl chloride and subsequent reduction with sodium borohydride. The final product is obtained through recrystallization and purification.
科学研究应用
DMQX has been extensively studied for its potential applications in the field of neuroscience. As an antagonist of the AMPA receptor, DMQX has been shown to block the excitatory effects of glutamate, which is the primary neurotransmitter involved in synaptic transmission in the brain. This makes DMQX a valuable tool for studying the role of AMPA receptors in synaptic plasticity, learning, and memory.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-5-21(25)24(20-9-7-14(2)10-16(20)4)13-18-12-17-11-15(3)6-8-19(17)23-22(18)26/h6-12H,5,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBWXJWPQHNXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7694293.png)
![(E)-N'-(2-hydroxy-3-methoxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694300.png)
![N-(4-(N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7694303.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7694317.png)
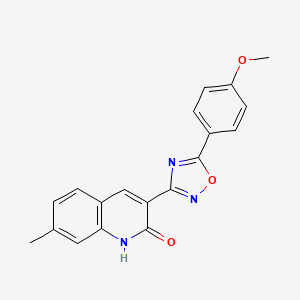
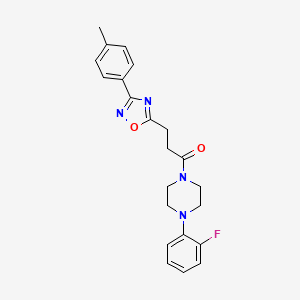

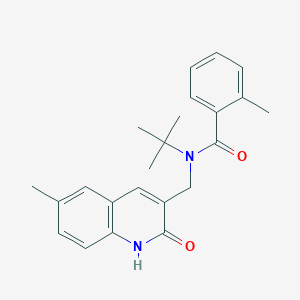
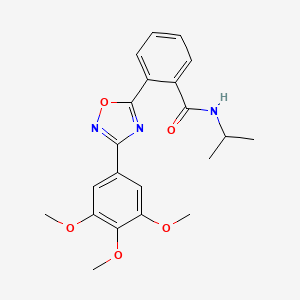

![3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7694361.png)

